molecular formula C8H7ClN2O3 B11818179 4-Chloro-3-methyl-5-nitrobenzamide

4-Chloro-3-methyl-5-nitrobenzamide

Cat. No.: B11818179
M. Wt: 214.60 g/mol
InChI Key: BPAUUPLYGLUFBO-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of benzamide, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-5-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-3-methyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-Chloro-3-carboxy-5-nitrobenzamide.

Scientific Research Applications

4-Chloro-3-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of benzamide derivatives.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-3-methyl-5-nitrobenzamide can be compared with other similar compounds such as:

    4-Chloro-3-nitrobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methyl-5-nitrobenzamide: Lacks the chloro group, which may influence its chemical properties and applications.

    4-Chloro-3-methylbenzamide:

The presence of the chloro, methyl, and nitro groups in this compound makes it unique, providing a distinct set of chemical and biological properties that can be exploited in various applications .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

4-chloro-3-methyl-5-nitrobenzamide

InChI

InChI=1S/C8H7ClN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

BPAUUPLYGLUFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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